molecular formula C3H9N3S B1274209 2,4-Dimethylthiosemicarbazide CAS No. 6621-75-6

2,4-Dimethylthiosemicarbazide

Cat. No. B1274209
CAS RN: 6621-75-6
M. Wt: 119.19 g/mol
InChI Key: YEHMHSRNWIBAEL-UHFFFAOYSA-N
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Description

2,4-Dimethylthiosemicarbazide is a chemical compound that belongs to the class of thiosemicarbazides, which are characterized by the presence of a thiourea moiety along with an additional amine group. These compounds are known for their diverse biological activities and are often used as precursors in the synthesis of more complex molecules, such as triazoles and other heterocycles .

Synthesis Analysis

The synthesis of thiosemicarbazide derivatives typically involves the reaction of an appropriate hydrazide with an isothiocyanate. For instance, new thiosemicarbazide derivatives were synthesized by reacting 2-(ethylsulfanyl)benzohydrazide with various aryl isothiocyanates . Similarly, 2,4-dimethylphenyl substituted semicarbazones, which are closely related to 2,4-dimethylthiosemicarbazide, were synthesized in a multi-step process that included the formation of aryl urea and aryl semicarbazide . These methods highlight the versatility of thiosemicarbazides in synthetic chemistry.

Molecular Structure Analysis

The molecular structure of thiosemicarbazide derivatives is often confirmed using spectroscopic methods such as IR, UV, and NMR, as well as X-ray crystallography. For example, the structure of a 1-N(4)-substituted thiosemicarbazone derived from 2-hydroxy-1,4-naphthaquinone was elucidated using these techniques . Additionally, the crystal and molecular structure of dimethyl 4-phenyl-S-methylisothiosemicarbazide diacetate was determined by X-ray diffraction analysis .

Chemical Reactions Analysis

Thiosemicarbazides can undergo various chemical reactions, including cyclization to form triazole rings under reflux conditions in a basic medium . They can also react with metal centers to form complexes, as seen in the synthesis of novel dinuclear N-substituted 4-(dimethylamino)benzaldehyde thiosemicarbazonates of rhenium(I) . These reactions are crucial for the development of compounds with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiosemicarbazide derivatives are influenced by their molecular structure. For instance, the presence of substituents on the phenyl ring can affect the compound's solubility, melting point, and stability. The synthesized compounds often display a trans-configuration about the C=N double bond, as observed in the crystal structures of (E)-2-(2,4-dimethoxybenzylidene)thiosemicarbazone and its analogs . Theoretical calculations, such as DFT, are used to predict and confirm these properties .

Relevant Case Studies

Several studies have demonstrated the potential biological activities of thiosemicarbazide derivatives. For example, some synthesized compounds showed significant antioxidant activities, with better radical scavenging abilities than standard antioxidants like gallic acid . In another study, 2,4-dimethylphenyl substituted semicarbazones exhibited anticonvulsant activity, which was attributed to a GABA-mediated mechanism . These findings suggest that thiosemicarbazide derivatives could be promising candidates for the development of new therapeutic agents.

Scientific Research Applications

Anticancer Properties

2,4-Dimethylthiosemicarbazide derivatives demonstrate potential in cancer therapy. A study by Ganorkar et al. (2023) on a thiosemicarbazone derivative, (E)-1-(4-(diethylamino)-2-hydroxybenzylidene)-4,4-dimethylthiosemicarbazide (DAHTS), revealed significant antiproliferative activity against human lung cancer cells. This derivative induces apoptosis and has been proposed for use in cancer theragnostic applications (Ganorkar et al., 2023).

Synthesis and Scale-Up

Louks and Stolz-dunn (2007) discussed the kinetics of a one-pot reaction involving 2,4-dimethylthiosemicarbazide for synthesizing novel compounds. Their research is vital for the scale-up of pharmaceutical production, indicating the chemical's utility in drug synthesis (Louks & Stolz-dunn, 2007).

Anti-inflammatory Activity

Raman, Parmar, and Salzman (1989) explored the anti-inflammatory properties of compounds derived from thiosemicarbazides, including 2,4-dimethylthiosemicarbazide. These compounds showed significant protection against edema, suggesting potential use in anti-inflammatory medications (Raman et al., 1989).

Anticonvulsant Activity

Yogeeswari et al. (2006) synthesized several 2,4-dimethylphenyl substituted semicarbazones, including derivatives of 2,4-dimethylthiosemicarbazide. These compounds displayed anticonvulsant activity, suggesting their potential application in treating epilepsy or related disorders (Yogeeswari et al., 2006).

Analgesic Effects

Oruç et al. (2006) found that certain thiosemicarbazide derivatives, including 2,4-dimethylthiosemicarbazide, have analgesic effects. These findings open up possibilities for developing new pain management drugs (Oruç et al., 2006).

Catalytic Applications

Weiss and Mohr (2011) investigated the use of thiosemicarbazones derived from 2,4-dimethylthiosemicarbazide in forming palladium(II) phosphine complexes. These complexes have potential applications in catalysis, particularly in organic synthesis (Weiss & Mohr, 2011).

Antioxidant and Enzyme Inhibition

Bulut et al. (2018) synthesized derivatives of thiosemicarbazide and 1,2,4-triazole-3-thione, including those from 2,4-dimethylthiosemicarbazide, and evaluated their antioxidant properties and enzyme inhibition profiles. These compounds showed significant activity against free radicals and enzymes like acetylcholinesterase, indicating their potential in treating diseases linked to oxidative stress and enzyme dysfunction (Bulut et al., 2018).

Future Directions

The future directions of research on 2,4-Dimethylthiosemicarbazide could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, more research is needed to understand its safety and hazards .

properties

IUPAC Name

1-amino-1,3-dimethylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C3H9N3S/c1-5-3(7)6(2)4/h4H2,1-2H3,(H,5,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEHMHSRNWIBAEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)N(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70216398
Record name 2,4-Dimethylthiosemicarbazide
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Molecular Weight

119.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dimethylthiosemicarbazide

CAS RN

6621-75-6
Record name N,1-Dimethylhydrazinecarbothioamide
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Record name 2,4-Dimethylthiosemicarbazide
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Record name 6621-75-6
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Record name 2,4-Dimethylthiosemicarbazide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
48
Citations
E Hoggarth - Journal of the Chemical Society (Resumed), 1949 - pubs.rsc.org
… l-Benzoyl-2 : 4-dimethylthiosemicarbazide crystallised in colourless needles, m. p. 193" (decomp.), from aqueous alcohol (Found : C, 53.8; H, 5.6; S, 14.3. …
Number of citations: 149 pubs.rsc.org
F Buccheri, G Cusmano, M Gruttadauria… - Journal of …, 1997 - Wiley Online Library
The reactions beetwen 2,4‐disubstituted thiosemicarbazides and orthoesters in refluxing xylene led to the formation of the 1,2,4‐triazoline‐5‐thione ring and to the 1,2,4‐triazolium‐5‐…
Number of citations: 11 onlinelibrary.wiley.com
M Uda, S Kubota - Journal of Heterocyclic Chemistry, 1979 - Wiley Online Library
Ring‐chain tautomerism of acetone N‐methylated thiosemicarbazones was studied by nmr spectroscopy. Acetone thiosemicarbazone, acetone 2‐methylthiosemicarbazone, and …
Number of citations: 28 onlinelibrary.wiley.com
DH Louks, SK Stolz-Dunn - Organic Process Research & …, 2007 - ACS Publications
Kinetic results are reported for the one-pot reaction of 2,4-dimethylthiosemicarbazide (1) and 3-fluorobenzoyl chloride (2) to the unisolated benzamide intermediate (3), and on to the ring…
Number of citations: 2 pubs.acs.org
AA Carr, EW Huber, JM Kane… - The Journal of Organic …, 1986 - ACS Publications
Supplementary Material Available; Tables of X-ray data for natural cyanobacterin: atomic coordinates and temperature factors, bond lengths, bond angles, anisotropic temperature …
Number of citations: 6 pubs.acs.org
JM Kane, KT Stewart - Journal of heterocyclic chemistry, 1988 - Wiley Online Library
5‐Halovalerophenones reacted with substituted thiosemicarbazides affording two different heterocyclic ring systems. Reactions with 4‐substituted thiosemicarbazides gave 3‐aryl‐4,5,6,…
Number of citations: 6 onlinelibrary.wiley.com
KN Zelenin, OV Solod, VV Alekseev, TI Pekhk… - Chemistry of …, 1990 - Springer
The reaction of β-diketones with 2-unsubstituted thiosemicarbazides leads to the formation of the corresponding 1-thiocarbamoyl-5-hydroxy-2-pyrazolines, which readily undergo …
Number of citations: 7 link.springer.com
KN Zelenin, OB Kuznetsova, VV Alekseev - Chemistry of Heterocyclic …, 1992 - Springer
The reaction of aldehydes and ketones with 1,2,4-trimethylthiosemicarbazide in chloroform in the presence of CF 3 COOH gives the corresponding 1,2,4-triazolidine-3-thiones, which in …
Number of citations: 2 link.springer.com
JM Kane, MA Staeger - Synthetic communications, 1992 - Taylor & Francis
5-Aryl-3-methyl-2-methylimino-1,3,4-oxadiazoles were prepared in 54–81% yields by the mercuric oxide-induced cyclizations of 1-aroyl-2,4-dimethylthiosemicarbazides. …
Number of citations: 5 www.tandfonline.com
AY Ershov, NV Koshmina, MV Mokeev… - Chemistry of …, 2003 - researchgate.net
The products of the condensation of 5-hydroxy-3, 3, 5-trimethylisoxazolidine (1) with 4-phenylthiosemicarbazide and 2-methyl-4-phenylthiosemicarbazide have predominantly …
Number of citations: 3 www.researchgate.net

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